molecular formula C11H13NO3 B13502452 Methyl 8-aminochromane-3-carboxylate

Methyl 8-aminochromane-3-carboxylate

Cat. No.: B13502452
M. Wt: 207.23 g/mol
InChI Key: XPLRDDHZDHXKOX-UHFFFAOYSA-N
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Description

Methyl 8-aminochromane-3-carboxylate is a heterocyclic compound that belongs to the chromane family Chromanes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-aminochromane-3-carboxylate typically involves the reaction of chromane derivatives with methylating agents. One common method includes the reaction of 8-aminochromane-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Methyl 8-aminochromane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding chromone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can be carried out using halogenating agents to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride in the presence of a base.

Major Products Formed:

    Oxidation: Chromone derivatives.

    Reduction: Reduced chromane derivatives.

    Substitution: Halogenated chromane derivatives.

Scientific Research Applications

Methyl 8-aminochromane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of methyl 8-aminochromane-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development.

Comparison with Similar Compounds

Methyl 8-aminochromane-3-carboxylate can be compared with other chromane derivatives, such as:

    Methyl 6-aminochromane-3-carboxylate: Similar in structure but differs in the position of the amino group.

    Methyl 8-hydroxychromane-3-carboxylate: Contains a hydroxyl group instead of an amino group.

    Methyl 8-methoxychromane-3-carboxylate: Contains a methoxy group instead of an amino group.

Uniqueness: The presence of the amino group at the 8th position in this compound provides unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 8-amino-3,4-dihydro-2H-chromene-3-carboxylate

InChI

InChI=1S/C11H13NO3/c1-14-11(13)8-5-7-3-2-4-9(12)10(7)15-6-8/h2-4,8H,5-6,12H2,1H3

InChI Key

XPLRDDHZDHXKOX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(C(=CC=C2)N)OC1

Origin of Product

United States

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